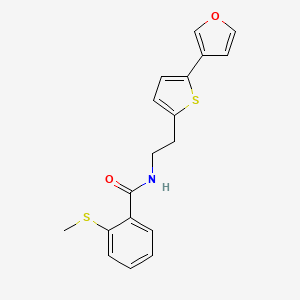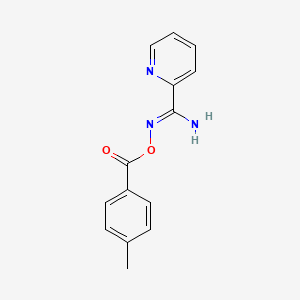
(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of picolinimidamide derivatives, which have been shown to possess a range of interesting biological activities. In
Scientific Research Applications
Analytical Methods for Antioxidant Activity
Antioxidant Analysis Methods
The study of antioxidants is pivotal across various fields, including food engineering, medicine, and pharmacy. Various tests are utilized to determine the antioxidant activity, including ORAC, HORAC, TRAP, TOSC for hydrogen atom transfer assays; CUPRAC, FRAP, and the Folin–Ciocalteu test for electron transfer; and mixed tests like ABTS and DPPH. These methods, based on spectrophotometry, assess the kinetics or equilibrium state through color changes or discoloration, indicating the antioxidant capacity of compounds. Electrochemical (bio)sensors offer complementary insights, especially when used alongside chemical methods, providing a clearer understanding of the mechanisms and kinetics involved with antioxidants (Munteanu & Apetrei, 2021).
In Vitro Evaluation of Antioxidant Properties
Reviewing common methods for determining antioxidant capacity, the chemical principles of assays using biological (e.g., peroxyl radical, superoxide radical anion) and non-biological oxidants (e.g., TEAC, DPPH, FRAP, FC assay) are critically discussed. These methods' applicability, advantages, and shortcomings highlight the complexity of accurately assessing antioxidant properties, underscoring the need for a nuanced approach to evaluate the efficacy of compounds like "(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide" in scavenging reactive oxygen species (Magalhães et al., 2008).
Catalytic and Synthesis Applications
Palladium Complexes with Picoline-Functionalized Ligands
The synthesis of palladium complexes using picoline-functionalized ligands demonstrates the intricate relationship between metal centers and ligands, influencing the catalytic activity. These complexes are employed in various reactions, including Heck-type coupling, showcasing the potential utility of similar compounds in catalysis and organic synthesis (Jahnke et al., 2009).
Luminescent Metal-Organic Frameworks (MOFs)
The development of Zn(II)-based MOFs for selective detection of picric acid and their use as luminescent sensors demonstrates the versatility of MOFs in chemical sensing and environmental monitoring. These findings may provide a foundation for exploring "this compound" in similar applications, given its potential for complexation and sensor development (Wang et al., 2019).
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)14(18)19-17-13(15)12-4-2-3-9-16-12/h2-9H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVELWXKYOMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


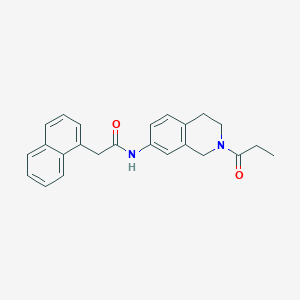
![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)
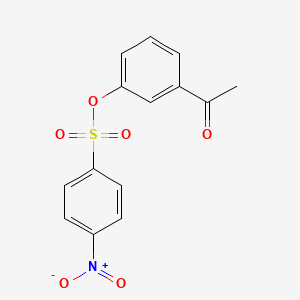
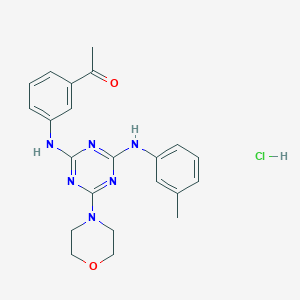
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)
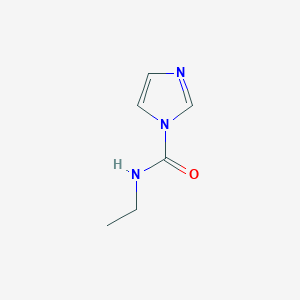
![6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2547408.png)

![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)
![1-{1-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2547411.png)
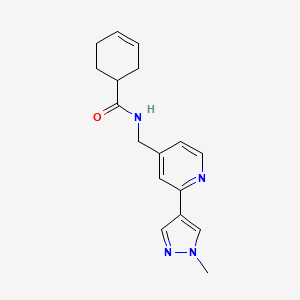
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline](/img/structure/B2547416.png)
